molecular formula C18H26Cl4N8O6S B1259470 Vatensol CAS No. 551-48-4

Vatensol

Cat. No.: B1259470
CAS No.: 551-48-4
M. Wt: 624.3 g/mol
InChI Key: OLLMPVQGLMNQQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Guanoclor sulfate is synthesized through a multi-step process. The initial step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce guanochlor .

Industrial Production Methods: The industrial production of guanochlor sulfate involves the preparation of the free base followed by its conversion to the sulfate salt. The free base is prepared by reacting the intermediate compound with S-methylthiourea, and the resulting product is then treated with sulfuric acid to form the sulfate salt .

Chemical Reactions Analysis

Types of Reactions: Guanoclor sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Guanoclor sulfate has several scientific research applications, including:

Mechanism of Action

Guanoclor sulfate exerts its effects by binding to non-adrenergic sites in pig kidney membranes. This binding inhibits the release of norepinephrine, leading to a reduction in blood pressure. The molecular targets involved in this mechanism include adrenergic receptors and related pathways .

Comparison with Similar Compounds

Uniqueness: Guanoclor sulfate is unique due to its specific binding affinity to non-adrenergic sites in pig kidney membranes, which distinguishes it from other sympatholytic agents. Its chemical structure and synthesis route also contribute to its distinct properties .

Properties

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12Cl2N4O.H2O4S/c2*10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLMPVQGLMNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl4N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-48-4
Record name Guanoclor sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANOCLOR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1U97XK18R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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